MTEP MTEP Potent and selective mGluR5 antagonist. Acts as a negative allosteric modulator at mGluR5. Shows 5-fold more potent anxiolytic effects than MPEP. Shows antidepressant and neuroprotective effects in vivo. Orally active. Blood-brain barrier permeable.
Potent and highly selective mGluR5 antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 329205-68-7
VCID: VC0006096
InChI: InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3
SMILES: CC1=NC(=CS1)C#CC2=CN=CC=C2
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol

MTEP

CAS No.: 329205-68-7

VCID: VC0006096

Molecular Formula: C11H8N2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

MTEP - 329205-68-7

Description

MTEP, or 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). Developed by Merck & Co., MTEP has been extensively studied for its neuroprotective, antidepressant, analgesic, and anxiolytic effects. It is more potent and selective than its predecessor, MPEP, another mGluR5 antagonist .

Biological Activity

MTEP hydrochloride acts as a non-competitive antagonist of the mGluR5 receptor, with an IC50 of 5 nM in Ca2+-flux assays and a Ki of 16 nM . It exhibits anxiolytic activity in vivo and is orally active, making it a promising candidate for treating anxiety disorders . Unlike MPEP, MTEP does not induce the side effects commonly associated with benzodiazepines .

Research Findings

MTEP has been studied for its potential therapeutic applications, including:

  • Anxiolytic Effects: MTEP demonstrates significant anxiolytic activity without the side effects seen with traditional anxiolytics like benzodiazepines .

  • Anti-Addictive Effects: It reduces ethanol self-administration and decreases the addictive effects of nicotine, cocaine, and methamphetamine in animal models .

  • Neuroprotection: MTEP shows neuroprotective effects, similar to MPEP, which could be beneficial in treating neurodegenerative diseases .

Comparison with Other mGluR5 Antagonists

MTEP is more potent and selective than MPEP, its predecessor. While both compounds exhibit similar therapeutic effects, MTEP offers advantages in terms of efficacy and reduced side effects .

CompoundPotencySelectivitySide Effects
MTEPHighHighMinimal
MPEPModerateModerateMore pronounced
CAS No. 329205-68-7
Product Name MTEP
Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
IUPAC Name 2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole
Standard InChI InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3
Standard InChIKey NRBNGHCYDWUVLC-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C#CC2=CN=CC=C2
Canonical SMILES CC1=NC(=CS1)C#CC2=CN=CC=C2
Synonyms 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine
MTEP compound
PubChem Compound 9794218
Last Modified Sep 13 2023

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